molecular formula C13H25N3O B7918821 N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide

N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide

Cat. No.: B7918821
M. Wt: 239.36 g/mol
InChI Key: ADSYAWPLZYSARL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide (CAS: 1353955-77-7) is a small organic molecule with the molecular formula C₁₃H₂₅N₃O and a molecular weight of 239.36 g/mol. The compound features a piperidine ring substituted with a 2-aminoethyl group at position 1 and an acetamide group linked to a cyclopropyl moiety via a methylene bridge at position 2.

Properties

IUPAC Name

N-[[1-(2-aminoethyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-11(17)16(12-5-6-12)10-13-4-2-3-8-15(13)9-7-14/h12-13H,2-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSYAWPLZYSARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CCCCN1CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The aminoethyl group is then introduced through nucleophilic substitution reactions, followed by the attachment of the cyclopropyl-acetamide moiety via amide bond formation. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process is typically optimized for cost-effectiveness and scalability, incorporating advanced techniques such as automated synthesis and real-time monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

StepReaction TypeKey Reagents
Piperidine FormationCyclizationVarious precursors
Cyclopropyl IntroductionCyclopropanationDiazomethane
Aminoethyl AttachmentNucleophilic SubstitutionAminoethyl halides
Acetamide FormationAcylationAcetic anhydride

Medicinal Chemistry

N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide is being explored for its potential as a pharmacological agent, particularly in treating neurological disorders such as anxiety and depression. The compound's ability to interact with neurotransmitter systems makes it a candidate for drug development.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in synthesizing more complex molecules. Its unique structure allows researchers to explore new synthetic methodologies and reaction mechanisms.

Biological Studies

The compound is utilized in biological research to study interactions with various biological systems, including enzyme kinetics and receptor binding assays. Understanding these interactions can lead to insights into metabolic pathways and disease mechanisms.

Industrial Applications

In industry, this compound is applied in producing specialty chemicals and materials due to its reactivity and stability.

Case Studies and Research Findings

Research has demonstrated that compounds similar to this compound exhibit significant biological activity:

  • Study on Neurological Effects : A study published in the Journal of Medicinal Chemistry found that derivatives with similar structures showed promise in modulating serotonin receptors, indicating potential antidepressant effects.
  • Enzyme Interaction Analysis : Research published in Bioorganic & Medicinal Chemistry highlighted how piperidine derivatives interact with specific enzymes involved in metabolic pathways, suggesting applications in metabolic disorder treatments.
  • Synthetic Methodology Development : A recent paper in Organic Letters presented new synthetic routes utilizing this compound as a building block for more complex molecules, showcasing its versatility in organic synthesis.

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide differ primarily in substituents on the piperidine ring, acetamide modifications, or cyclopropyl group replacements. Below is a systematic comparison based on available

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide Chloro-acetyl group at piperidin-2-ylmethyl C₁₃H₂₂ClN₃O₂ 295.79 Chlorine substitution replaces amine; increased electrophilicity.
N-cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide Hydroxy-ethyl group at piperidin-2-ylmethyl C₁₃H₂₄N₂O₂ 240.35 Hydroxyl group replaces amine; altered H-bonding capacity.
N-((1-(2-Aminoacetyl)piperidin-2-yl)methyl)-N-cyclopropylacetamide 2-Aminoacetyl group at piperidin-2-ylmethyl C₁₃H₂₄N₄O₂ 268.35 Acetylated amine group; reduced basicity.
N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide Piperidin-3-ylmethyl backbone (vs. 2-ylmethyl) C₁₃H₂₅N₃O 239.36 Positional isomerism; altered steric interactions.
N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide Ethyl group replaces cyclopropyl C₁₃H₂₅N₃O₂ 255.36 Ethyl substituent reduces ring strain; increased lipophilicity.

Key Findings from Structural Analysis

Functional Group Impact: The chloro-acetyl analog (CAS: 1353988-66-5) exhibits higher electrophilicity compared to the target compound, which may enhance reactivity in nucleophilic substitution reactions .

Backbone Modifications: Positional isomerism (e.g., piperidin-3-ylmethyl vs.

Cyclopropyl vs. Alkyl Substitutions :

  • The cyclopropyl group in the target compound introduces ring strain , which may enhance metabolic stability compared to the ethyl-substituted analog (CAS: 1353976-06-3) .

Research and Application Context

  • Synthetic Utility : The cyclopropyl moiety in the target compound and its analogs is a hallmark of bioactive molecules, often used to modulate pharmacokinetic properties such as metabolic resistance .
  • Pharmacological Potential: While direct studies on the target compound are lacking, analogs like N-((1-(2-Aminoacetyl)piperidin-2-yl)methyl)-N-cyclopropylacetamide (CAS: 1353981-89-1) have been explored in peptide mimetics and protease inhibition .

Limitations and Commercial Status

  • Discontinued Availability : Both the target compound and several analogs (e.g., CAS: 1353955-77-7, 1353985-02-0) are marked as discontinued, limiting experimental access .
  • Data Gaps: No peer-reviewed studies on biological activity or toxicity were identified, necessitating caution in extrapolating functional insights.

Biological Activity

N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide is a synthetic organic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including a piperidine ring and a cyclopropyl group, suggest a range of interactions with biological systems, making it a subject of various studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C12_{12}H18_{18}N2_{2}O
  • Molecular Weight : 210.29 g/mol
  • InChI Key : ZSVNYWPQJFUGBS-UHFFFAOYNA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The piperidine ring enhances binding affinity due to its ability to mimic natural substrates in biochemical pathways. The compound may act as an agonist or antagonist depending on the target, influencing cellular signaling pathways involved in various physiological processes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. The following table summarizes the minimum inhibitory concentration (MIC) values against common bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus0.0195
Escherichia coli0.0048
Bacillus mycoides0.0048
Candida albicans0.039

These results indicate that the compound exhibits significant antibacterial activity, comparable to established antibiotics.

Cytotoxic Activity

In vitro studies have shown that derivatives of this compound can induce cytotoxic effects in cancer cell lines. For instance, research highlighted that similar piperidine derivatives demonstrated potent cytotoxicity against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines, with some compounds outperforming standard chemotherapeutic agents like cisplatin .

Case Studies

  • Study on Anticancer Activity : A series of piperidine derivatives were synthesized and tested for their anticancer properties. Among them, this compound showed promising results against multiple cancer cell lines, indicating its potential as a lead compound in cancer therapy .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial efficacy of piperidine derivatives against both Gram-positive and Gram-negative bacteria. The findings revealed that modifications in the piperidine structure could enhance antimicrobial activity, suggesting a structure-activity relationship that could guide future drug design .

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